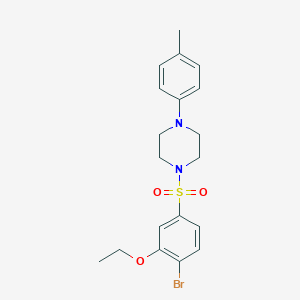
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as BRL-15572, is a selective antagonist of the serotonin 5-HT1D receptor. The compound has been extensively studied for its potential use in treating neurological disorders such as migraine headaches and depression.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent and selective antagonist of the serotonin 5-HT1D receptor, which is involved in the regulation of pain and mood. 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has been investigated as a potential treatment for migraine headaches, which are thought to be caused by abnormal activity in the 5-HT1D receptor. The compound has also been studied for its potential use in treating depression, which has been linked to abnormalities in the serotonin system.
Wirkmechanismus
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine acts as a competitive antagonist of the serotonin 5-HT1D receptor, binding to the receptor and preventing the binding of serotonin. This results in a decrease in the activity of the receptor, which is thought to be responsible for the therapeutic effects of the compound. 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to be highly selective for the 5-HT1D receptor, with minimal activity at other serotonin receptors.
Biochemical and Physiological Effects
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to decrease the activity of the 5-HT1D receptor, resulting in a decrease in pain and an improvement in mood. 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been shown to have anti-inflammatory effects, which may contribute to its potential use in treating migraine headaches.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has a number of advantages for use in scientific research. The compound is highly selective for the 5-HT1D receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been optimized for high yield and purity, making it suitable for use in a variety of experimental settings.
However, there are also some limitations to the use of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine in lab experiments. The compound has a relatively short half-life, which may make it difficult to maintain a consistent level of activity in vivo. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine. One potential area of research is the development of more potent and selective 5-HT1D receptor antagonists, which may have improved therapeutic efficacy. Additionally, 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the compound could be investigated for its potential use in treating other neurological disorders, such as anxiety and post-traumatic stress disorder.
Conclusion
In conclusion, 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a selective antagonist of the serotonin 5-HT1D receptor that has been extensively studied for its potential use in treating neurological disorders such as migraine headaches and depression. The compound has a well-established synthesis method, mechanism of action, and biochemical and physiological effects. While there are some limitations to its use in lab experiments, 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has a number of advantages that make it a valuable tool for studying the role of the 5-HT1D receptor in various physiological processes. There are also a number of future directions for the study of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, which may lead to the development of more effective treatments for neurological disorders.
Synthesemethoden
The synthesis of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine involves a multi-step process starting with the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base. The resulting intermediate is then treated with an acid to yield the final product. The synthesis of 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine has been optimized for high yield and purity, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-3-25-19-14-17(8-9-18(19)20)26(23,24)22-12-10-21(11-13-22)16-6-4-15(2)5-7-16/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYOFSHTTCMFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2751595.png)
![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)
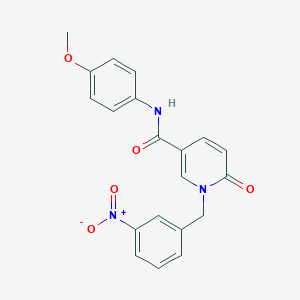
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2751602.png)
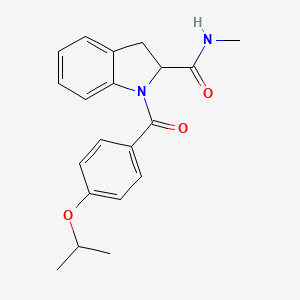
![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)
![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)
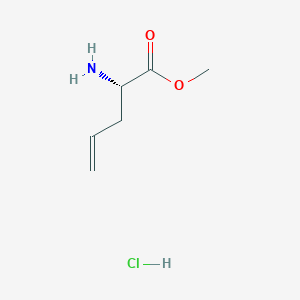
![N-(sec-butyl)-3-(1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2751610.png)
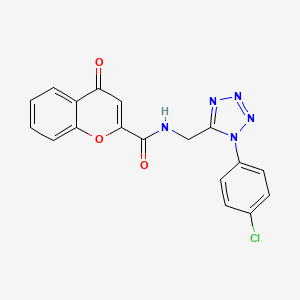
![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)
![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)

![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)